molecular formula C25H29ClN6O2 B2832188 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 898459-95-5

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No. B2832188
CAS RN: 898459-95-5
M. Wt: 481
InChI Key: RHDGUPSFONTPGQ-UHFFFAOYSA-N
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Description

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H29ClN6O2 and its molecular weight is 481. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • A study focusing on molecular interactions of specific cannabinoid receptor antagonists provided insights into the conformational analyses and structure-activity relationships of compounds with intricate molecular structures, potentially relevant to understanding how similar compounds might interact with biological targets (J. Shim et al., 2002).

Synthesis and Applications of Pyridazine Derivatives

  • Research on the synthesis of novel pyridazine derivatives, including their potential applications, showcases the methods and outcomes of creating compounds with specific functionalities. This can provide a basis for understanding the synthetic pathways that might be applicable to the compound of interest (M. S. E. Gaby et al., 2003).

Antimicrobial Activity of New Compounds

  • The synthesis and antimicrobial activity screening of new pyridine derivatives highlight the potential applications of such compounds in addressing bacterial and fungal infections. This suggests a possible research direction into the antimicrobial properties of related compounds (N. Patel et al., 2011).

Analgesic and Antinociceptive Agents

  • A study on arylpiperazinylalkylpyridazinones and analogues as potent and orally active antinociceptive agents elucidates the analgesic potential of compounds with similar structural motifs, which could inform research into the analgesic applications of the compound (Nicoletta Cesari et al., 2006).

Novel Anticancer and Antituberculosis Studies

  • Synthesis and studies on the anticancer and antituberculosis efficacy of certain derivates offer insights into the potential therapeutic applications of structurally related compounds in treating cancer and tuberculosis (S. Mallikarjuna et al., 2014).

properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN6O2/c1-18-23(24(29-34-18)19-8-4-5-9-20(19)26)25(33)32-16-14-31(15-17-32)22-11-10-21(27-28-22)30-12-6-2-3-7-13-30/h4-5,8-11H,2-3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGUPSFONTPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

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